2-(Azepan-4-yl)acetamide,bis(trifluoroaceticacid)
Description
2-(Azepan-4-yl)acetamide,bis(trifluoroaceticacid) is a synthetic organic compound comprising an acetamide core substituted with a seven-membered azepane ring at the second carbon. The bis(trifluoroacetic acid) component suggests it exists as a salt, likely with two trifluoroacetate counterions. This structure confers unique physicochemical properties, such as enhanced solubility in polar aprotic solvents due to the trifluoroacetate groups.
Properties
Molecular Formula |
C12H18F6N2O5 |
|---|---|
Molecular Weight |
384.27 g/mol |
IUPAC Name |
2-(azepan-4-yl)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c9-8(11)6-7-2-1-4-10-5-3-7;2*3-2(4,5)1(6)7/h7,10H,1-6H2,(H2,9,11);2*(H,6,7) |
InChI Key |
LMEHXJHGPDXCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves several steps. One common method includes the reaction of azepane with acetic anhydride to form 2-(Azepan-4-yl)acetamide. This intermediate is then treated with trifluoroacetic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The azepane ring and trifluoroacetic acid groups play a crucial role in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Differences
The target compound differs from other acetamide derivatives in two critical aspects:
Azepane vs.
Trifluoroacetate Counterions : Most synthetic acetamides (e.g., auxin agonists like 2,4-D or picloram) are free acids or sodium salts . The use of trifluoroacetate may improve solubility in organic solvents compared to hydrochloride or sodium salts.
Comparison Table
Functional Implications
- Biological Activity: Phenoxy-acetamides like WH7 and compound 533 act as auxin agonists, promoting plant growth . The azepane ring in the target compound may shift activity toward neurological or antimicrobial targets due to its nitrogen-rich structure, though this requires experimental validation.
- Synthetic Utility : The use of trifluoroacetic acid in hydrolysis steps (e.g., in [19F]FBNA synthesis ) suggests the target compound’s salt form could be synthesized under similar acidic conditions, enhancing stability during purification.
Biological Activity
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18F6N2O5
- Molecular Weight : 384.27 g/mol
- IUPAC Name : 2-(azepan-4-yl)acetamide, bis(trifluoroacetic acid)
Biological Activity Overview
The compound is primarily studied for its potential in various therapeutic applications, including anticancer and antimicrobial activities. Its structure suggests a capacity for interaction with biological targets, which is crucial for its therapeutic efficacy.
The biological activity of 2-(Azepan-4-yl)acetamide may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical pathways, such as those related to cancer cell proliferation.
- Cell Cycle Disruption : It could induce apoptosis in cancer cells by affecting cell cycle regulators.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial enzymes, potentially disrupting DNA replication.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(Azepan-4-yl)acetamide exhibit significant anticancer properties. For instance:
- A study highlighted that derivatives of acetamides showed promising results against various cancer cell lines, with IC50 values indicating potent activity (e.g., some compounds exhibited IC50 values as low as 6.2 μM against colon carcinoma cells) .
Antimicrobial Properties
The biological activity of azepane derivatives has been documented in antimicrobial studies:
- Compounds with similar structures demonstrated comparable antibacterial and antifungal activities against a range of pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 2-(Azepan-4-yl)acetamide | Anticancer, Antimicrobial | TBD | Potential inhibitor of specific enzymes |
| 4-Methylbenzoylisothiocyanate | Antimicrobial | 27.3 | Effective against breast cancer cells |
| Mercapto-substituted 1,2,4-triazoles | Anticancer | 6.2 - 43.4 | Active against multiple cancer types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
